

Fluoranthene (CAS No. 206-44-0): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, with the CAS number 206-44-0, is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene and a benzene unit fused with a five-membered ring.[1] It is a non-alternant PAH, a structural isomer of pyrene, and is characterized by its fluorescence under UV light, from which its name is derived.[2][3] Typically appearing as pale yellow or yellow-to-green needles or crystals, fluoranthene is a product of incomplete combustion of organic materials and is found in coal tar, petroleum-derived asphalt, and various environmental matrices such as air, water, and soil.[2][4] Its widespread presence and potential toxicological effects make it a compound of significant interest to researchers in environmental science, toxicology, and drug development. Fluoranthene is one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA).[3]

This technical guide provides a comprehensive overview of the physicochemical, spectral, and toxicological properties of **fluoranthene**. It includes detailed experimental protocols for its analysis and a visualization of its metabolic pathway to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physical and chemical characteristics of **fluoranthene** are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport,



and biological interactions.

Table 1: General and Physical Properties of Fluoranthene

Property	Value	Reference(s)
Molecular Formula	C16H10	[1][5]
Molecular Weight	202.25 g/mol	[1][5]
Appearance	Pale yellow to green needles/crystals	[2][3]
Melting Point	105-111 °C (221-231.8 °F; 378-384 K)	[2][3]
Boiling Point	375-384 °C (707-723 °F; 648- 657 K)	[2][3]
Density	1.252 g/cm³ at 0 °C	[2][3]
Vapor Pressure	9.22 x 10 ⁻⁶ mm Hg at 25 °C	[1]

Table 2: Solubility and Partitioning of Fluoranthene

Property	Value	Reference(s)
Water Solubility	265 μg/L at 25 °C	[3]
Solubility in Organic Solvents	Soluble in ether, chloroform, benzene, and ethanol	[2]
LogP (Octanol-Water Partition Coefficient)	5.16	[1]

Spectral Data

The spectral characteristics of **fluoranthene** are essential for its identification and quantification.

Table 3: Spectral Properties of Fluoranthene



Spectral Data	Key Features	Reference(s)
UV-Vis Absorption	Maximum absorbance predicted by annellation theory.	[6]
Fluorescence	Excitation peak at 358 nm, Emission peak at 466 nm.	[7]
¹ H NMR	Aromatic peaks ranging from 7.438 ppm to 8.143 ppm.	[8]
¹³ C NMR	Aromatic carbons typically appear between 120 and 140 ppm.	[9]
Mass Spectrometry (EI)	Molecular ion (M+) at m/z 202.	[10]

Toxicological Data

Understanding the toxicology of **fluoranthene** is critical for assessing its risk to human health and the environment.

Table 4: Toxicological Profile of Fluoranthene

| Parameter | Value | Species | Reference(s) | |---|---| | LD50 (Oral) | 2000 mg/kg | Rat |[2] | LD50 (Dermal) | 3180 mg/kg | Rabbit |[2] | | Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | - |[3] | | Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | - |[11] |

Experimental Protocols

Detailed methodologies for key experiments related to the analysis of **fluoranthene** are provided below.

Protocol 1: Determination of Fluoranthene in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on standard methods for the analysis of polycyclic aromatic hydrocarbons in solid matrices.[12][13]



- 1. Sample Preparation and Extraction: a. Weigh 10-20 g of a homogenized soil sample into a Soxhlet extraction thimble. b. Add a known amount of a surrogate standard (e.g., a deuterated PAH like anthracene-d10) to the sample to monitor extraction efficiency.[13] c. Add anhydrous sodium sulfate to the soil to remove moisture and ensure a free-flowing sample. d. Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of dichloromethane and acetone for 16-24 hours at a rate of 4-6 cycles per hour.[12] e. After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- 2. Clean-up: a. Prepare a chromatography column packed with activated silica gel. b. Apply the concentrated extract to the top of the column. c. Elute the PAH fraction with a suitable solvent, such as a mixture of hexane and dichloromethane. d. Concentrate the cleaned-up fraction to a final volume of 1 mL.
- 3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).[14]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions for fluoranthene (m/z 202, 200, 101).[15]
- 4. Quantification: a. Prepare a multi-point calibration curve using certified **fluoranthene** standards. b. Add a known amount of an internal standard (e.g., perylene-d12) to all samples and standards just before analysis. c. Quantify the concentration of **fluoranthene** in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 2: Determination of Fluoranthene in Water by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)



This protocol is adapted from EPA Method 610 and other standard procedures for PAH analysis in aqueous samples.[16][17]

- 1. Sample Preparation (Solid-Phase Extraction SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol and then deionized water through it.[17] b. Pass a 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min. c. After loading the entire sample, dry the cartridge by passing air or nitrogen through it for 10-20 minutes. d. Elute the trapped analytes from the cartridge with a small volume of a suitable solvent, such as acetonitrile or dichloromethane.[17] e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- 2. HPLC-FLD Analysis: a. High-Performance Liquid Chromatograph (HPLC) Conditions:
- Column: C18 reverse-phase column specifically designed for PAH analysis (e.g., 150 mm x
 4.6 mm, 5 µm particle size).[16]
- Mobile Phase: A gradient of acetonitrile and water.
- Gradient Program: Start with 50% acetonitrile, increase to 100% acetonitrile over 20 minutes, hold for 5 minutes.[16]
- Flow Rate: 1.5 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 30 °C. b. Fluorescence Detector (FLD) Conditions:
- Set the excitation wavelength to 280 nm and the emission wavelength to 450 nm for the detection of **fluoranthene**. Time-programmed wavelength changes can be used to optimize the detection of other PAHs in the same run.
- 3. Quantification: a. Prepare a series of calibration standards of **fluoranthene** in the mobile phase. b. Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards. c. Determine the concentration of **fluoranthene** in the sample extract by comparing its fluorescence signal to the calibration curve.

Metabolic Pathway of Fluoranthene

Fluoranthene can be metabolized by various organisms, including bacteria and fungi, through different enzymatic pathways. The initial steps often involve dioxygenase enzymes that introduce hydroxyl groups into the aromatic structure, leading to ring cleavage and further degradation.





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Caption: Bacterial metabolic pathway of fluoranthene.

Conclusion

This technical guide provides a detailed overview of the core properties of **fluoranthene** (CAS No. 206-44-0), catering to the needs of researchers, scientists, and professionals in drug development. The structured presentation of quantitative data in tables allows for easy reference and comparison. The inclusion of detailed experimental protocols for GC-MS and HPLC-FLD analysis offers practical guidance for the detection and quantification of this important environmental contaminant. Furthermore, the visualization of the bacterial metabolic pathway provides insight into its biodegradation, which is crucial for bioremediation studies and understanding its environmental persistence. This comprehensive resource aims to facilitate further research and a deeper understanding of **fluoranthene**'s characteristics and implications.

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